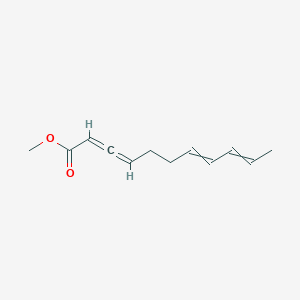
Methyl undeca-2,3,7,9-tetraenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl undeca-2,3,7,9-tetraenoate is an organic compound characterized by its unique structure, which includes multiple conjugated double bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl undeca-2,3,7,9-tetraenoate can be synthesized through the intramolecular Diels-Alder reaction involving allenic ester dienophiles. This reaction typically occurs spontaneously at ambient temperature . The preparation involves the use of methyl (E,E)-dodeca-2,3,8,10-tetraenoate and (E,E)-undeca-2,3,7,9-tetraenoate as starting materials .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl undeca-2,3,7,9-tetraenoate undergoes various chemical reactions, including:
Intramolecular Diels-Alder Reaction: This reaction involves the formation of cyclic compounds through the interaction of conjugated dienes and dienophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are limited.
Common Reagents and Conditions
Diels-Alder Reaction: Typically involves ambient temperature conditions and may not require additional reagents.
Oxidation and Reduction: Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from the intramolecular Diels-Alder reaction of this compound are cyclic compounds, which can be further utilized in various synthetic applications .
Applications De Recherche Scientifique
Methyl undeca-2,3,7,9-tetraenoate has several applications in scientific research, including:
Synthetic Organic Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biological Studies:
Material Science: May be used in the development of new materials with unique properties due to its conjugated structure.
Mécanisme D'action
The primary mechanism of action for methyl undeca-2,3,7,9-tetraenoate involves its reactivity in the Diels-Alder reaction. The conjugated double bonds in the compound allow it to act as a dienophile, facilitating the formation of cyclic structures . This reactivity is crucial for its applications in synthetic organic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl dodeca-2,3,8,10-tetraenoate: Another compound with a similar structure and reactivity in the Diels-Alder reaction.
Other Conjugated Polyenes: Compounds with multiple conjugated double bonds that exhibit similar reactivity.
Uniqueness
Methyl undeca-2,3,7,9-tetraenoate is unique due to its specific arrangement of double bonds, which allows for spontaneous intramolecular Diels-Alder reactions at ambient temperature . This property distinguishes it from other conjugated polyenes and makes it valuable in synthetic applications.
Propriétés
Numéro CAS |
111875-97-9 |
|---|---|
Formule moléculaire |
C12H16O2 |
Poids moléculaire |
192.25 g/mol |
InChI |
InChI=1S/C12H16O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h3-6,9,11H,7-8H2,1-2H3 |
Clé InChI |
NKNPHOWOYXSJHV-UHFFFAOYSA-N |
SMILES canonique |
CC=CC=CCCC=C=CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


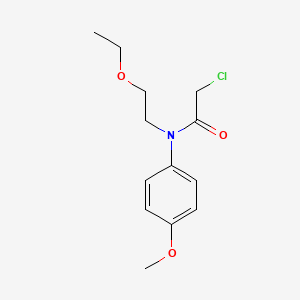
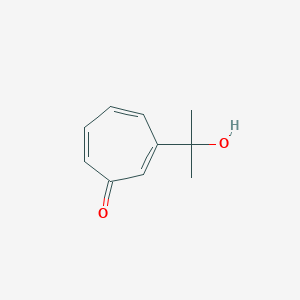

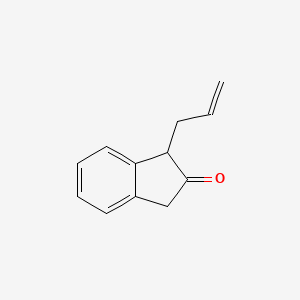
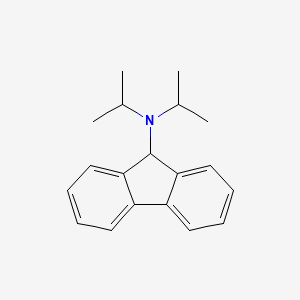
![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexa(ethyne-2,1-diyl)]hexakis(4-octylbenzene)](/img/structure/B14323449.png)
![3-[Dimethyl(phenyl)silyl]propanal](/img/structure/B14323464.png)
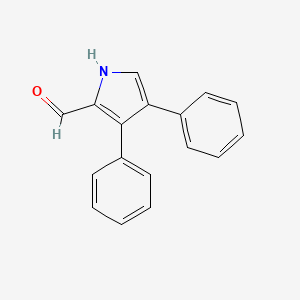
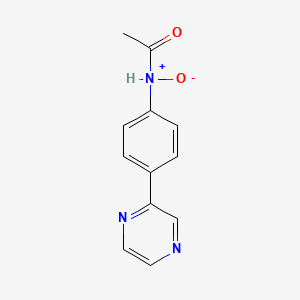

![2-[(2-Cyclohexyl-1-nitroethyl)sulfanyl]pyridine](/img/structure/B14323484.png)

![6-Nitro-2-[(thiophen-2-yl)methyl]-1H-benzimidazole](/img/structure/B14323506.png)
![4-[(Methanesulfonyl)methyl]-1-(4-methylbenzene-1-sulfonyl)-1H-indole](/img/structure/B14323516.png)
